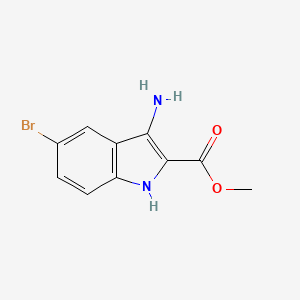

methyl 3-amino-5-bromo-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-amino-5-bromo-1H-indole-2-carboxylate is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Indole derivatives are heterocyclic compounds that have been extensively studied due to their presence in natural products and potential therapeutic properties .

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the regioselective dibromination of methyl indole-3-carboxylate with bromine in acetic acid yields methyl 5,6-dibromoindole-3-carboxylate, which can be further manipulated to access a range of dibromoindole derivatives . Another method involves the reaction of N-protected 2-aminobenzaldehydes with methyl acrylate followed by acetylation and cyanation to produce methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates . Additionally, a novel route for synthesizing 1-methyl-1H-indole-3-carboxylate derivatives employs cross-dehydrogenative coupling using copper(II) as a catalyst .

Molecular Structure Analysis

The molecular structure of indole derivatives can be elucidated using various spectroscopic and computational techniques. For example, the crystal structure of a 5-bromo-1H-indole derivative was determined by X-ray single crystal diffraction, and the intermolecular interactions were analyzed using Hirshfeld surface analysis . Computational studies, such as density functional theory (DFT), can also provide insights into the electronic structure and properties of these molecules .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. Methyl 3-amino-1H-indole-2-carboxylates react with aryl isocyanates, aryl isothiocyanates, and cyanamides to form 5H-pyrimido[5,4-b]indole derivatives . These reactions can lead to the formation of compounds with different functional groups, which can be further alkylated or undergo other transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be characterized using spectroscopic methods such as FT-IR, FT-Raman, UV, and NMR. These techniques provide information on the vibrational modes, electronic nature, and magnetic field environment of the molecules . Additionally, the thermal stability of these compounds can be assessed through thermal analysis, indicating their robustness under various conditions .

Scientific Research Applications

Synthesis of Indole Derivatives

Methyl 3-amino-5-bromo-1H-indole-2-carboxylate serves as a key precursor in the synthesis of various indole derivatives, which are of significant interest due to their structural complexity and potential biological activities. For instance:

- A new method was developed for the synthesis of 1-methyl-1H-indole-3-carboxylates using cross-dehydrogenative coupling, demonstrating a novel route for preparing indole derivatives with a broad range of phenyl bromoacetate derivatives (Akbari & Faryabi, 2023).

- Methyl indole-3-carboxylate was regioselectively dibrominated to create methyl 5,6-dibromoindole-3-carboxylate, from which various 5,6-dibromoindole derivatives were synthesized, including natural and non-natural derivatives like meridianin F and 5,6-dibromo-2'-demethylaplysinopsin (Parsons et al., 2011).

Synthesis of Complex Heterocycles

The compound also plays a role in the synthesis of complex heterocycles, which have a variety of applications in material science and pharmaceutical research:

- Reactions involving methyl 3-amino-1H-indole-2-carboxylates with various reagents led to the formation of 5H-pyrimido[5,4-b]indole derivatives, highlighting the versatility of these compounds in synthesizing complex heterocycles (Shestakov et al., 2009).

- The palladium-catalyzed intramolecular annulation of alkynes resulted in the formation of gamma-carboline derivatives with an additional ring fused across the 4- and 5-positions, showcasing the utility of these compounds in the construction of intricate molecular architectures (Zhang & Larock, 2003).

Future Directions

Indole derivatives, including “methyl 3-amino-5-bromo-1H-indole-2-carboxylate”, have immense potential for exploration for newer therapeutic possibilities . Their diverse biological activities make them attractive targets for the development of new drugs . Future research could focus on the synthesis of this compound and investigation of its biological activities.

Mechanism of Action

Target of Action

Methyl 3-amino-5-bromo-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives.

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological changes . These changes can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways can lead to various therapeutic possibilities.

Result of Action

Indole derivatives are known to have a broad spectrum of biological activities , suggesting that they could have diverse molecular and cellular effects.

properties

IUPAC Name |

methyl 3-amino-5-bromo-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-15-10(14)9-8(12)6-4-5(11)2-3-7(6)13-9/h2-4,13H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGQKSMTFMBFMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-1-(2-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531043.png)

![3-(3-bromophenyl)-N-cyclohexyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531045.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2531046.png)

![2-(benzo[d]isoxazol-3-yl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2531052.png)

![[2-[[5-Carbamoyl-3-(2-methoxyethoxycarbonyl)-4-methylthiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2531055.png)

![1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2531056.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea](/img/structure/B2531058.png)